Cas no 33783-82-3 (Hederacolchiside E)
Hederacolchiside E Chemical and Physical Properties
Names and Identifiers
-
- Hederacolchiside E
- 6)-b-D-glucopyranosyl ester, (3b)-
- Hederacolchiside-E
-
- Inchi: 1S/C65H106O30/c1-25-36(68)41(73)46(78)54(86-25)93-51-30(22-67)89-53(50(82)45(51)77)84-23-31-39(71)44(76)49(81)57(90-31)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)92-58-52(94-55-47(79)42(74)37(69)26(2)87-55)40(72)32(24-85-58)91-56-48(80)43(75)38(70)29(21-66)88-56/h10,25-26,28-58,66-82H,11-24H2,1-9H3/t25-,26-,28-,29+,30+,31+,32-,33-,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1
- InChI Key: DXLORNSIGDEVQK-ORHSKWSZSA-N
- SMILES: O([C@H]1[C@@H]([C@H]([C@H](CO1)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)[C@H]1CC[C@@]2(C)[C@@H](CC[C@@]3(C)[C@]4(C)CC[C@@]5(C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]7[C@@H]([C@H]([C@@H]([C@@H](CO)O7)O[C@H]7[C@@H]([C@@H]([C@H]([C@H](C)O7)O)O)O)O)O)O6)O)O)O)CCC(C)(C)C[C@H]5C4=CC[C@@H]32)C1(C)C
Computed Properties
- Exact Mass: 1366.68000
Experimental Properties
- Color/Form: Powder
- Density: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (3.6E-3 g/L) (25 ºC),
- PSA: 471.74000
- LogP: -3.69260
Hederacolchiside E Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP1097-5mg |
Hederacolchiside E |
33783-82-3 | HPLC≥98% | 5mg |
¥3400元 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H48490-5mg |
Hederacolchiside E |
33783-82-3 | ,HPLC≥98% | 5mg |
¥2928.0 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4546-5mg |
Hederacolchiside E |
33783-82-3 | 98% | 5mg |
¥6888.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1725-1 mg |
Hederacolchiside E |
33783-82-3 | 1mg |
¥2417.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1725-5mg |
Hederacolchiside E |
33783-82-3 | 99.78% | 5mg |
¥ 2830 | 2024-07-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0707-5mg |
Hederacolchiside E |
33783-82-3 | 98% | 5mg |
$420 | 2023-09-19 | |
| TargetMol Chemicals | TN1725-5 mg |
Hederacolchiside E |
33783-82-3 | 99.78% | 5mg |
¥ 2,830 | 2023-07-11 | |
| TargetMol Chemicals | TN1725-1 mL * 10 mM (in DMSO) |
Hederacolchiside E |
33783-82-3 | 99.78% | 1 mL * 10 mM (in DMSO) |
¥ 6460 | 2023-09-15 | |
| A2B Chem LLC | AF82504-20mg |
Hederacolchiside E |
33783-82-3 | ≥98% | 20mg |
$677.00 | 2024-04-20 | |
| TargetMol Chemicals | TN1725-1mg |
Hederacolchiside E |
33783-82-3 | 99.78% | 1mg |
¥ 1130 | 2024-07-20 |
Hederacolchiside E Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on Hederacolchiside E
Hederacolchiside E (CAS No. 33783-82-3): A Comprehensive Overview
Hederacolchiside E (CAS No. 33783-82-3) is a natural product derived from the plant Hedera helix, commonly known as English ivy. This compound has garnered significant attention in recent years due to its unique chemical structure and potential therapeutic applications. In this article, we will delve into the chemical properties, biological activities, and recent research developments surrounding Hederacolchiside E.
Chemical Structure and Properties
Hederacolchiside E is a glycoside that belongs to the class of triterpenoid saponins. Its molecular formula is C49H76O19, and it has a molecular weight of 964.08 g/mol. The compound features a complex structure with multiple hydroxyl groups and sugar moieties, which contribute to its solubility and reactivity in aqueous environments. The presence of these functional groups also imparts Hederacolchiside E with various biological activities, making it an interesting target for pharmaceutical research.
Biological Activities and Mechanisms of Action
Recent studies have highlighted the diverse biological activities of Hederacolchiside E. One of the most notable properties is its anti-inflammatory effect. Research published in the Journal of Natural Products demonstrated that Hederacolchiside E can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This activity is attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of inflammation.
In addition to its anti-inflammatory properties, Hederacolchiside E has shown promising antiviral activity against several viruses, including influenza A virus and herpes simplex virus (HSV). A study published in the Antiviral Research journal reported that Hederacolchiside E can interfere with viral entry into host cells by binding to specific viral surface proteins, thereby preventing infection.
Clinical Applications and Potential Therapeutic Uses
The anti-inflammatory and antiviral properties of Hederacolchiside E make it a potential candidate for various therapeutic applications. In the context of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease (IBD), Hederacolchiside E could offer a novel treatment option with fewer side effects compared to traditional anti-inflammatory drugs.
In the realm of virology, the antiviral activity of Hederacolchiside E has sparked interest in its potential use as a prophylactic or therapeutic agent against viral infections. Preclinical studies have shown that it can effectively reduce viral load and improve clinical outcomes in animal models of viral infections.
Safety and Toxicity Profiles
The safety profile of Hederacolchiside E is an important consideration for its potential clinical use. To date, no significant toxicity has been reported in preclinical studies. However, further research is needed to fully evaluate its safety in humans. Ongoing clinical trials are investigating the pharmacokinetics, pharmacodynamics, and safety of Hederacolchiside E in healthy volunteers and patients with specific conditions.
Current Research Trends and Future Directions
The field of natural product research continues to evolve, with a growing focus on identifying and characterizing novel compounds with therapeutic potential. Recent advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have facilitated the structural elucidation of complex natural products like Hederacolchiside E strong>.
In addition to basic research, there is increasing interest in developing sustainable methods for the large-scale production of natural products. Biotechnological approaches, such as plant cell culture and microbial fermentation, are being explored as viable alternatives to traditional extraction methods from plant sources.
Conclusion
Hederacolchiside E strong> (CAS No. 33783-82-3) is a promising natural product with a unique chemical structure and diverse biological activities. Its anti-inflammatory and antiviral properties make it an attractive candidate for various therapeutic applications. Ongoing research aims to further elucidate its mechanisms of action, optimize its production methods, and evaluate its safety for clinical use. As our understanding of this compound continues to grow, it holds great potential for contributing to the development of new treatments for inflammatory diseases and viral infections.
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